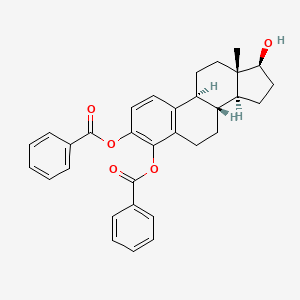

4-Hydroxyestradiol-3,4-dibenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Hydroxyestradiol-3,4-dibenzoate, also known as this compound, is a useful research compound. Its molecular formula is C32H32O5 and its molecular weight is 496.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Cancer Research

4-Hydroxyestradiol-3,4-dibenzoate has been investigated for its role in cancer biology, particularly in how it interacts with DNA and influences tumor growth.

1.1 DNA Interaction and Mutagenesis

Research indicates that metabolites of 4-hydroxyestradiol can form depurinating adducts with DNA, potentially leading to mutations associated with cancer initiation. For instance, studies have shown that the interaction of 4-hydroxyestradiol with DNA results in the formation of adducts such as 4-OHE1(E2)-1-N3Ade and 4-OHE1(E2)-1-N7Gua, which are critical in understanding estrogen-induced carcinogenesis .

1.2 Anticancer Properties

The compound has been evaluated for its antiproliferative effects against various cancer cell lines. In vitro studies demonstrated that derivatives of 4-hydroxyestradiol exhibit significant growth inhibition in breast cancer cells. For example, compounds structurally related to 4-hydroxyestradiol were shown to disturb cell cycles and increase hypodiploid populations in breast cancer cell lines .

Hormone Therapy

The compound's estrogenic properties make it relevant in hormone replacement therapy (HRT).

2.1 Estrogen Receptor Binding

Research on the binding affinities of various estrogens revealed that this compound interacts with estrogen receptors (ER), influencing their activity. Understanding these interactions can help tailor HRT regimens to minimize risks associated with estrogen therapy .

2.2 Therapeutic Potential

Given its structural similarities to natural estrogens, this compound may serve as a therapeutic agent in conditions like osteoporosis and menopausal symptoms while balancing the risk of hormone-related cancers .

Pain Management

Recent findings suggest that 4-hydroxyestradiol metabolites may play a role in pain perception.

3.1 Nociceptor Sensitization

Studies indicate that metabolites such as 4-hydroxyestradiol can enhance nociceptor hyperactivity through mechanisms involving ion channels like TRPA1 and TRPV1. This highlights a potential pathway for developing treatments for estrogen-related pain conditions .

Data Table: Summary of Research Findings

Case Studies

Case Study 1: Antiproliferative Effects

In a study assessing the antiproliferative properties of various estrone analogs, compounds related to 4-hydroxyestradiol were shown to significantly inhibit cell growth in human gynecological cancer lines, suggesting their utility as drug candidates for hormone-independent malignancies .

Case Study 2: Pain Sensitivity Modulation

A mouse model study demonstrated that administration of estradiol benzoate led to increased expression of nociceptive ion channels and heightened pain sensitivity, implicating 4-hydroxyestradiol metabolites in the modulation of pain perception related to hormonal changes .

Eigenschaften

CAS-Nummer |

79795-26-9 |

|---|---|

Molekularformel |

C32H32O5 |

Molekulargewicht |

496.6 g/mol |

IUPAC-Name |

[(8R,9S,13S,14S,17S)-4-benzoyloxy-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate |

InChI |

InChI=1S/C32H32O5/c1-32-19-18-23-22-14-16-27(36-30(34)20-8-4-2-5-9-20)29(37-31(35)21-10-6-3-7-11-21)25(22)13-12-24(23)26(32)15-17-28(32)33/h2-11,14,16,23-24,26,28,33H,12-13,15,17-19H2,1H3/t23-,24-,26+,28+,32+/m1/s1 |

InChI-Schlüssel |

QDVOPEJPVDIRMO-IZUDCGBRSA-N |

SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |

Isomerische SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |

Kanonische SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |

Synonyme |

4-HEDB 4-hydroxyestradiol-3,4-dibenzoate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.